molecular formula C27H30N2O3S B14152086 5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 637321-26-7

5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B14152086
CAS No.: 637321-26-7
M. Wt: 462.6 g/mol
InChI Key: LXMAMSBNZCFJLB-UHFFFAOYSA-N
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Description

5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency. The use of advanced purification methods like chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hexyloxy and methoxy groups, along with the thiophenyl moiety, differentiates it from other similar compounds and may enhance its activity in certain applications .

Properties

CAS No.

637321-26-7

Molecular Formula

C27H30N2O3S

Molecular Weight

462.6 g/mol

IUPAC Name

5-(4-hexoxy-3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H30N2O3S/c1-3-4-5-8-15-31-24-14-13-19(17-25(24)30-2)27-29-22(20-10-6-7-11-23(20)32-27)18-21(28-29)26-12-9-16-33-26/h6-7,9-14,16-17,22,27H,3-5,8,15,18H2,1-2H3

InChI Key

LXMAMSBNZCFJLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)OC

Origin of Product

United States

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